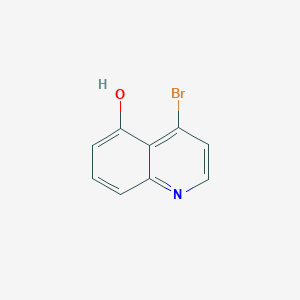

4-Bromoquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZBXSHQNBAZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical characteristics of 4-Bromoquinolin-5-ol

The following technical guide is structured as a high-level monograph for drug discovery researchers. It prioritizes actionable chemical intelligence, validated synthetic pathways, and structural insights over generic descriptions.

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

4-Bromoquinolin-5-ol (CAS: 1261492-07-2) represents a high-value "privileged structure" in medicinal chemistry. Unlike the ubiquitous 8-hydroxyquinoline (oxine) chelators, the 5-hydroxyquinoline core offers a distinct hydrogen-bonding vector. The presence of a bromine atom at the C4 position—adjacent to the C5 hydroxyl—creates a unique "peri-substituted" steric and electronic environment. This scaffold is primarily utilized as a divergent intermediate for synthesizing kinase inhibitors, antibacterial agents, and molecular probes via Palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The "peri" relationship between the 4-bromo and 5-hydroxyl groups introduces significant steric strain and electronic repulsion, influencing both solubility and reactivity.

Table 1: Core Technical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 4-Bromoquinolin-5-ol | |

| CAS Number | 1261492-07-2 | Verified via Enamine/Chemical sources [1] |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.05 g/mol | |

| Appearance | Pale yellow to tan solid | Oxidizes slightly upon air exposure |

| Solubility | DMSO (>50 mM), Methanol, DMF | Poor water solubility due to lipophilic Br |

| pKa (Calculated) | OH: ~9.2 | Acidity enhanced by electron-withdrawing Br |

| pKa (Calculated) | Quinoline N: ~3.5 | Basicity reduced by 4-Br inductive effect |

| LogP | ~2.5 | Moderate lipophilicity |

| H-Bond Donors/Acceptors | 1 Donor (OH) / 2 Acceptors (N, OH) |

Structural Analysis & Spectroscopy

The "Peri" Effect

The defining feature of 4-bromoquinolin-5-ol is the proximity of the C4-Br and C5-OH.

-

Steric Clash: The Van der Waals radius of Bromine (1.85 Å) interacts with the Oxygen at C5, often forcing the hydroxyl proton out of coplanarity or inducing specific tautomeric preferences.

-

Electronic Shielding: In NMR, the C5-OH proton is typically deshielded. The C4-Br serves as a heavy atom, influencing the chemical shift of the adjacent C3 proton (doublet, typically ~7.6–7.8 ppm).

Mass Spectrometry[1]

-

Isotope Pattern: Exhibits the characteristic 1:1 doublet at M+ and M+2 (m/z 224/226) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Primary loss of CO (28 Da) from the phenol moiety and Br radical loss are common fragmentation pathways.

Validated Synthetic Routes

Direct bromination of quinolin-5-ol is not recommended as it regioselectively favors the 6- and 8-positions (ortho/para to the phenol). To access the 4-position, a "blocking" or "activation" strategy is required, typically proceeding through a 4-quinolinone intermediate.

Recommended Workflow: The "De-novo" Cyclization Route

This protocol ensures regiochemical purity by establishing the C4-Br bond after ring construction or via specific oxide activation.

Step 1: Synthesis of 5-methoxy-4-quinolinone (via Gould-Jacobs reaction or similar). Step 2: Aromatization/Bromination using Phosphorus Oxybromide (POBr₃). Step 3: Demethylation using Boron Tribromide (BBr₃).[1]

Figure 1: Regioselective synthesis of 4-bromoquinolin-5-ol avoiding 6/8-isomer contamination.

Process Note: The intermediate 4-Bromo-5-methoxyquinoline (CAS 643069-46-9) is commercially available and is the preferred starting material for labs not wishing to perform the cyclization [2].

Reactivity Profile & Applications

The utility of 4-bromoquinolin-5-ol lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.

C4-Bromine: The Cross-Coupling Vector

The C4 position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed coupling due to the electron-deficient nature of the pyridine ring.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl motifs (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Installs amine solubilizing groups.

-

SₙAr Displacement: Reacts with amines/alkoxides under forcing conditions (or acid catalysis) to displace Br, though this is slower than in 4-bromoquinoline due to the electron-donating C5-OH.

C5-Hydroxyl: The Anchoring Vector

-

O-Alkylation: Standard Williamson ether synthesis to attach linkers or solubilizing tails.

-

Prodrug Formation: Acylation to esters/carbamates to improve bioavailability.

Reactivity Map

Figure 2: Divergent reactivity profile. The C4-Br allows scaffold growth, while C5-OH modulates solubility and binding.

Handling & Safety (E-E-A-T)

As a halogenated phenol derivative, this compound requires strict adherence to safety protocols.

-

Hazards:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory: May cause respiratory irritation (H335).

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenol group is susceptible to oxidation, turning the solid from yellow to brown over time.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizing agents.

References

-

EnamineStore. 4-bromoquinolin-5-ol Product Page. Retrieved from (Verified CAS 1261492-07-2).

-

BOC Sciences. 4-Bromo-5-methoxyquinoline (Precursor). Retrieved from .

- PubChem.Quinoline Derivatives and Reactivity. (General reference for Quinoline chemistry).

-

ChemicalBook. 4-Bromo-5-methoxyquinoline Properties. Retrieved from .

Sources

4-Bromoquinolin-5-ol: Technical Monograph & Synthetic Strategies

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 4-Bromoquinolin-5-ol .

Identity & Physicochemical Profile[1][2][3]

4-Bromoquinolin-5-ol is a bifunctional heterocyclic building block characterized by a quinoline core substituted with a bromine atom at the C4 position and a hydroxyl group at the C5 position. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase ATP-binding pockets and epigenetic modulators.

Core Data Table

| Parameter | Technical Specification |

| CAS Registry Number | 1261492-07-2 |

| IUPAC Name | 4-Bromoquinolin-5-ol |

| Molecular Weight | 224.05 g/mol |

| Molecular Formula | C₉H₆BrNO |

| Exact Mass | 222.9633 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |

| pKa (Predicted) | ~5.2 (Quinoline N), ~9.4 (Phenolic OH) |

Synthetic Access & Structural Logic

The synthesis of 4-bromoquinolin-5-ol is non-trivial due to the competing reactivity of the quinoline ring. Direct bromination of 5-hydroxyquinoline typically yields the 8-bromo or 6-bromo isomers due to the directing effects of the hydroxyl group.

To selectively install the bromine at C4, a deoxygenative bromination strategy targeting the tautomeric 4-quinolone precursor is required.

The "Protected-Precursor" Protocol

This protocol ensures regioselectivity by utilizing the carbonyl functionality of a 4-quinolone intermediate, followed by deprotection.

Step 1: Gould-Jacobs Cyclization (Precursor Synthesis)

-

Reagents: 3-Methoxyaniline + Diethyl ethoxymethylenemalonate (EMME).

-

Mechanism: Condensation followed by high-temperature cyclization (Dowtherm A, 250°C) yields 5-methoxyquinolin-4(1H)-one .

-

Note: The methoxy group protects the C5 oxygen and directs cyclization.

Step 2: Deoxygenative Bromination

-

Reagents: Phosphorus oxybromide (

) or Phosphorus tribromide ( -

Mechanism: The nucleophilic oxygen of the quinolone attacks the electrophilic phosphorus. The resulting phospho-intermediate is displaced by bromide ion in an

-like fashion, installing the Br at C4 and aromatizing the ring to 4-bromo-5-methoxyquinoline .

Step 3: Demethylation

-

Reagents: Boron tribromide (

) in DCM, -78°C to RT. -

Outcome: Cleavage of the methyl ether reveals the free hydroxyl group, yielding 4-Bromoquinolin-5-ol .

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis pathway avoiding C8/C6 bromination artifacts.

Reactivity & Functionalization

The chemical value of 4-bromoquinolin-5-ol lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

A. C4-Position: Cross-Coupling Hub

The C4-bromide is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring in the quinoline system.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

-

Sonogashira: Installation of alkynes for rigid linker systems.

B. C5-Position: Hydrogen Bonding & Alkylation

The C5-hydroxyl group is an acidic handle (pKa ~9.4).

-

O-Alkylation: Reaction with alkyl halides to tune lipophilicity.

-

Intramolecular Hydrogen Bonding: The proximity of the C5-OH to the C4-substituent (after coupling) allows for the design of pseudo-tricyclic rings via H-bonds, often used to lock conformations in kinase inhibitors.

Reactivity Logic Map

Figure 2: Orthogonal functionalization strategy for SAR library generation.

Medicinal Chemistry Applications

Kinase Inhibition (Scaffold Hopping)

The 4-substituted quinoline-5-ol motif mimics the binding mode of ATP in the hinge region of kinases. The Nitrogen (N1) acts as a hydrogen bond acceptor, while the C5-OH (or its derivatives) can interact with the catalytic lysine or aspartate residues.

-

Target Class: Tyrosine Kinases (e.g., EGFR, VEGFR).

Epigenetic Modulators (BET Bromodomains)

Quinoline-based scaffolds have been explored as mimics of the acetyl-lysine residue recognized by BET bromodomains. The 5-OH group provides a critical anchor point for water-mediated hydrogen bonding networks within the bromodomain binding pocket.

Antibacterial Agents

Analogs of 4-bromoquinolin-5-ol serve as precursors to non-fluoroquinolone gyrase inhibitors. By coupling a cyclic amine at C4 and modulating the C5 position, researchers can overcome resistance mechanisms associated with traditional fluoroquinolones.

Safety & Handling Protocols

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Procedure:

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat are mandatory.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods; protect from light.

-

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a mild detergent; do not use bleach (potential reaction with residual bromide).

References

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of 4-haloquinolines).

The Quinoline Scaffold: A Versatile Platform for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and amenability to chemical modification have given rise to a vast and diverse library of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic potential of quinoline derivatives, delving into their mechanisms of action, quantitative biological data, and the experimental protocols essential for their evaluation.

The Enduring Legacy and Therapeutic Versatility of Quinoline Derivatives

The story of quinoline in medicine is intrinsically linked to the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which for centuries was the only effective treatment for malaria. This seminal discovery spurred extensive research into the quinoline core, leading to the synthesis of numerous derivatives that have become mainstays in the treatment of various diseases. Beyond its historical significance in infectious diseases, the quinoline scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents targeting a wide array of pathological conditions, including cancer, bacterial and viral infections, inflammation, and neurodegenerative disorders.[1][2]

The following sections will explore the multifaceted biological activities of quinoline derivatives, providing detailed mechanistic insights and quantitative data to inform and guide future drug discovery and development efforts.

Antimalarial Activity: From Quinine to Novel Plasmodium Inhibitors

Quinoline derivatives have historically been at the forefront of antimalarial chemotherapy.[1] The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1]

Mechanism of Action

During its intraerythrocytic stage, the parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they interfere with hemozoin formation by capping the growing hemozoin crystals, preventing further polymerization.[1] The accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1]

Caption: Antimalarial mechanism of quinoline derivatives.

Quantitative Data: In Vitro Antimalarial Activity

The in vitro efficacy of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of parasite growth.

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | D10 (sensitive) | 0.014 - 5.87 µg/mL | [1] |

| Quinine | - | 0.18 ± 0.05 | [3] |

| Mefloquine | K1 (resistant) | 0.030 | [4] |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [1] |

| Quinoline derivative with diethylamine side chain | - | 2.2 | [1] |

Experimental Protocol: SYBR Green I-based Malaria Drug Sensitivity Assay

This assay is a widely used, fluorescence-based method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[5]

Principle: The SYBR Green I dye intercalates with double-stranded DNA. In this assay, the fluorescence intensity is proportional to the amount of parasitic DNA, which in turn reflects parasite growth.

Step-by-Step Methodology:

-

Parasite Culture: Asynchronously cultured P. falciparum is synchronized to the ring stage.

-

Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculation: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to the wells containing the drug dilutions.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[6]

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.[5]

-

Fluorescence Reading: Read the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).

-

Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms that target various aspects of cancer cell biology.[7] These mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[8]

Mechanisms of Action

-

Protein Kinase Inhibition: Many quinoline derivatives are designed to inhibit specific protein kinases that are aberrantly activated in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of these kinases disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7]

-

Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase cascades.

Caption: Anticancer mechanisms of quinoline derivatives.

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of quinoline derivatives is often evaluated by their IC50 values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (leukemia) | 19.88 ± 3.35 µg/ml | [7] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS cancer) | 0.314 - 4.65 µg/cm³ | [7] |

| Quinoline-chalcone derivative 12e | MGC-803 (gastric cancer) | 1.38 | [9] |

| Quinoline-chalcone derivative 12e | HCT-116 (colon cancer) | 5.34 | [9] |

| Quinoline-chalcone derivative 12e | MCF-7 (breast cancer) | 5.21 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

The emergence of antibiotic resistance is a major global health threat, and quinoline derivatives, particularly the fluoroquinolones, have been instrumental in combating bacterial infections.

Mechanism of Action

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but cannot reseal it. This leads to the accumulation of DNA damage and ultimately bacterial cell death.

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial potency of quinoline derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline derivative 43a | Various strains | 0.62 | [10] |

| Quinoline derivative 63b, 63f, 63h, 63i, 63l | E. coli | 100 | [10] |

| Quinoline derivative 63k | P. aeruginosa | 100 | [10] |

| Quinoline derivative 2 and 6 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[12]

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Drug Dilutions: Perform serial twofold dilutions of the quinoline derivative in a 96-well plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

Determine MIC: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Caption: Workflow for MIC determination by broth microdilution.

Expanding the Therapeutic Horizon: Other Biological Activities

The versatility of the quinoline scaffold extends to a range of other important biological activities.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus.[13] Their mechanisms of action are diverse and can involve the inhibition of viral enzymes, such as reverse transcriptase and protease, or interference with viral entry and replication processes.[14] A novel quinoline analogue has shown potent antiviral activity against Enterovirus D68 with an EC50 value ranging from 0.05 to 0.10 μM.[14] Another derivative was effective against Yellow Fever Virus with an EC50 of 3.5 µg/mL.[15]

Antifungal Activity

Several quinoline derivatives have been reported to possess antifungal properties against a range of pathogenic fungi. The mechanisms can involve the disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis, or interference with fungal DNA and protein synthesis. Some derivatives have shown MIC values ranging from 4 to 8 μg/mL against various fungal strains.[16]

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory effects. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of pro-inflammatory prostaglandins.[17] One derivative was identified as a potent and highly selective COX-2 inhibitor with an IC50 of 0.043 µM.[18]

Neuroprotective Effects

The quinoline scaffold is also being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their antioxidant properties, their ability to chelate metal ions that contribute to oxidative stress, and their inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[19][20] Some derivatives have shown neuroprotective effects in cell-based assays at concentrations lower than 5 µM.[19]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly productive source of new therapeutic agents. Its rich chemical diversity and broad spectrum of biological activities underscore its importance in medicinal chemistry. Future research in this area will likely focus on the rational design of novel quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will further solidify the position of quinoline derivatives as a cornerstone of modern drug discovery.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Available at: [Link]

-

Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. (n.d.). PubMed Central. Available at: [Link]

-

The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. Available at: [Link]

-

IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. (n.d.). ResearchGate. Available at: [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PubMed Central. Available at: [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Available at: [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]

-

P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). WWARN Procedure INV08. Available at: [Link]

-

MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.). ResearchGate. Available at: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. Available at: [Link]

-

In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. Available at: [Link]

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

-

Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

-

In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2019). PubMed. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Available at: [Link]

-

Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). DOI. Available at: [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). PubMed. Available at: [Link]

-

The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (n.d.). PubMed Central. Available at: [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Available at: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

-

SYBR Green I modified protocol for ex vivo/in vitro assay. (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. Available at: [Link]

-

Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2025). ResearchGate. Available at: [Link]

-

The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. (2023). African Journals Online (AJOL). Available at: [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. Available at: [Link]

-

Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (n.d.). PubMed. Available at: [Link]

-

Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. (2016). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. (n.d.). MDPI. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Available at: [Link]

-

Quinolines: a new hope against inflammation. (n.d.). PubMed. Available at: [Link]

-

3.5. Cell Culture Assays in SH-SY5Y Cells. (n.d.). Bio-protocol. Available at: [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). PubMed Central. Available at: [Link]

-

Antiviral Agents – Benzazine Derivatives. (n.d.). Springer. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

-

In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). DergiPark. Available at: [Link]

-

Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (n.d.). Frontiers. Available at: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. Available at: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajol.info [ajol.info]

- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 4-Bromoquinolin-5-ol Derivatives for Anticancer Research

Executive Summary

The quinoline scaffold, particularly when functionalized at the 4- and 5-positions, represents a privileged structure in oncology drug discovery. The 4-bromoquinolin-5-ol core is a critical intermediate; the C4-bromide serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-hydroxyl group provides a site for solubility-enhancing modifications or hydrogen-bonding interactions within kinase ATP-binding pockets.

This guide details a robust, field-validated protocol for synthesizing 4-bromoquinolin-5-ol starting from 3-methoxyaniline. Unlike generic protocols, this workflow addresses the critical challenge of regioselectivity (separating the 5-methoxy vs. 7-methoxy isomers) and provides optimized conditions for aromatization/bromination and demethylation .

Strategic Analysis & Retrosynthesis

The synthesis of 4-bromoquinolin-5-ol (Target 4 ) is best approached via a linear sequence involving the Gould-Jacobs reaction, followed by functional group interconversion. Direct bromination of 5-hydroxyquinoline is avoided due to poor regiocontrol (favoring C3/C6/C8).

Retrosynthetic Pathway

-

Target: 4-Bromoquinolin-5-ol (4 )

-

Precursor: 4-Bromo-5-methoxyquinoline (3 )

-

Intermediate: 5-Methoxyquinolin-4(1H)-one (2 )

-

Starting Material: 3-Methoxyaniline (1 )

Key Technical Challenge: The cyclization of 3-methoxyaniline typically yields a mixture of 5-methoxy (desired) and 7-methoxy (undesired) isomers. This protocol utilizes a fractional crystallization technique post-cyclization to enrich the 5-isomer.

Visual Workflow (Pathway Logic)

Figure 1: Step-wise synthetic pathway from aniline precursor to the final 4-bromo-5-hydroxyquinoline scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methoxyquinolin-4(1H)-one (The Core)

Objective: Construct the quinolone ring via the Gould-Jacobs reaction and isolate the 5-methoxy isomer.

Reagents:

-

3-Methoxyaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Solvents: Ethanol, Hexane, Acetone (for recrystallization)

Step-by-Step:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-methoxyaniline (12.3 g, 100 mmol) and EMME (23.7 g, 110 mmol). Heat to 110°C for 2 hours. Ethanol byproduct will distill off.

-

Checkpoint: The reaction mass will solidify upon cooling. Recrystallize from hexane/ethanol to obtain the enamine intermediate (diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate).

-

-

Cyclization: Heat Dowtherm A (100 mL) to a rolling boil (~250°C) in a large flask. Caution: Ensure vigorous stirring and use a blast shield.

-

Add the enamine intermediate portion-wise to the boiling solvent. The high temperature is critical to overcome the activation energy for cyclization.

-

Continue heating for 30-45 minutes until ethanol evolution ceases.

-

Workup: Cool the mixture to room temperature. Dilute with hexane (200 mL) to precipitate the crude quinolone mixture. Filter the solid.[1]

-

Isomer Separation (Critical): The solid contains both 5-methoxy and 7-methoxy isomers.

-

Technique: The 7-methoxy isomer is typically less soluble in boiling ethanol/acetic acid mixtures. Boil the crude solid in ethanol, filter hot (removing the majority of the 7-isomer), and cool the filtrate to crystallize the 5-methoxyquinolin-4(1H)-one .

-

Validation: Verify regiochemistry via NMR. The 5-methoxy isomer shows a characteristic doublet for H-8 and H-6 with meta-coupling, and H-2/H-3 signals of the quinolone ring.

-

Protocol B: Bromination and Aromatization

Objective: Convert the quinolone to 4-bromo-5-methoxyquinoline using Phosphorus Oxybromide (POBr₃).

Reagents:

-

5-Methoxyquinolin-4(1H)-one (1.0 eq)

-

POBr₃ (1.5 eq) (Solid, handle in glovebox or dry bag if possible)

-

Anhydrous DMF (Dimethylformamide)[2]

-

Ice water, NaHCO₃ (sat.[1] aq.)

Step-by-Step:

-

Dissolve 5-methoxyquinolin-4(1H)-one (1.75 g, 10 mmol) in anhydrous DMF (20 mL) under Argon atmosphere.

-

Cool to 0°C. Add POBr₃ (4.3 g, 15 mmol) portion-wise.

-

Expert Tip: POBr₃ is extremely moisture-sensitive. If the reagent is yellow/orange and sticky, it has partially hydrolyzed, which will drastically lower yields. Use fresh, off-white crystalline POBr₃.

-

-

Allow to warm to room temperature, then heat to 80°C for 2 hours. The reaction turns from a suspension to a clear, dark orange solution.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (100 g). Stir vigorously.

-

Neutralize with saturated NaHCO₃ until pH ~8. A precipitate will form.[3]

-

Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate.[1]

-

Purification: Flash chromatography (Silica gel, Hexane:EtOAc 4:1) yields 4-bromo-5-methoxyquinoline as a pale yellow solid.

Protocol C: Demethylation to 4-Bromoquinolin-5-ol

Objective: Cleave the methyl ether without debrominating the scaffold.

Reagents:

-

4-Bromo-5-methoxyquinoline (1.0 eq)

-

Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 eq)[1]

-

Anhydrous Dichloromethane (DCM)

Step-by-Step:

-

Dissolve the substrate (2.38 g, 10 mmol) in dry DCM (50 mL) and cool to -78°C (Dry ice/acetone bath).

-

Add BBr₃ solution (30 mL, 30 mmol) dropwise over 20 minutes.

-

Allow the reaction to warm slowly to room temperature and stir for 12 hours.

-

Quenching: Cool back to 0°C. Very carefully add Methanol (10 mL) dropwise. (Exothermic!).

-

Dilute with water (50 mL) and adjust pH to 7 using 1M NaOH.

-

Extract with DCM/Isopropanol (3:1 ratio improves solubility of the polar phenol).

-

Dry and concentrate to yield 4-bromoquinolin-5-ol .

Quantitative Data Summary

| Parameter | Step 1: Cyclization | Step 2: Bromination | Step 3: Demethylation |

| Reagent | EMME / Dowtherm A | POBr₃ / DMF | BBr₃ / DCM |

| Temp/Time | 250°C / 45 min | 80°C / 2 h | -78°C to RT / 12 h |

| Typical Yield | 65% (Isomer Mix) | 82-88% | 90-95% |

| Critical Impurity | 7-Methoxy isomer | Hydrolyzed POBr₃ byproducts | Debrominated quinoline (trace) |

| Purification | Fractional Crystallization | Flash Column (Hex/EtOAc) | Acid/Base Extraction |

Biological Context & Applications

The 4-bromoquinolin-5-ol scaffold is a potent precursor for dual-mechanism anticancer agents:

-

Kinase Inhibition: The 5-OH group mimics the hinge-binding motif of ATP, allowing the quinoline core to dock into the ATP-binding site of kinases like EGFR or VEGFR.

-

Tubulin Polymerization: Derivatives at the 4-position (e.g., via Suzuki coupling with trimethoxyphenyl boronic acids) have shown high efficacy in disrupting microtubule dynamics, arresting cells in the G2/M phase.

Application Example: To synthesize a tubulin inhibitor, react 4-bromoquinolin-5-ol with 3,4,5-trimethoxyphenylboronic acid (Suzuki conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O) to yield the 4-biaryl derivative.

References

-

Gould-Jacobs Reaction: Gould, R. G.; Jacobs, W. A.[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

-

Bromination Protocol: "4-Bromoquinoline synthesis." ChemicalBook. Link

-

Demethylation with BBr3: "Demethylation of Methyl Ethers - Boron Tribromide." Common Organic Chemistry. Link

-

Anticancer Activity of Quinoline Derivatives: Solomon, V. R.; Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Curr.[4][5][6] Med. Chem.2011 , 18, 1488-1508. Link

-

Regioselectivity in Quinoline Synthesis: Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." J. Am. Chem. Soc.1946 , 68, 1264. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Bromoquinolin-5-ol

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. The functionalization of the quinoline core is a critical endeavor in the development of novel therapeutic agents and advanced materials. Among the various substituted quinolines, 4-bromoquinolin-5-ol presents a versatile starting material for the introduction of diverse functionalities at the C4-position through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for leveraging this valuable building block in organic synthesis.

A key challenge in the functionalization of 4-bromoquinolin-5-ol is the presence of the acidic hydroxyl group at the C5-position. This group can interfere with the palladium catalytic cycle through undesired coordination or deprotonation, potentially leading to catalyst deactivation or competing side reactions. To ensure high efficiency and reproducibility, a protection-coupling-deprotection strategy is strongly recommended. This guide will focus on the use of a benzyl protecting group, which is readily installed and removed under conditions compatible with a range of palladium-catalyzed transformations.

Strategic Overview: The Protection-Coupling-Deprotection Workflow

The successful functionalization of 4-bromoquinolin-5-ol via palladium-catalyzed cross-coupling reactions is best achieved through a three-stage process. This workflow ensures the chemoselective transformation at the C4-position while preserving the integrity of the C5-hydroxyl group.

Caption: Overall workflow for the functionalization of 4-Bromoquinolin-5-ol.

Stage 1: Protection of the 5-Hydroxyl Group

The initial and critical step is the protection of the hydroxyl group to prevent its interference in the subsequent palladium-catalyzed reaction. The benzyl ether is an excellent choice due to its stability under a wide range of cross-coupling conditions and its facile removal via hydrogenolysis.[1][2]

Protocol 1: Benzylation of 4-Bromoquinolin-5-ol

This protocol details the synthesis of 4-bromo-5-benzyloxyquinoline.

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromoquinolin-5-ol | C₉H₆BrNO | 224.06 | 1.0 | 1.0 |

| Benzyl bromide (BnBr) | C₇H₇Br | 171.04 | 1.2 | 1.2 |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |

Procedure:

-

To a stirred solution of 4-bromoquinolin-5-ol (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-5-benzyloxyquinoline.

Stage 2: Palladium-Catalyzed Cross-Coupling Reactions

With the hydroxyl group protected, the 4-bromo-5-benzyloxyquinoline is now a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][4] The choice of reaction will depend on the desired functionality to be introduced at the C4-position.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-benzyloxyquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[5][6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-5-benzyloxyquinoline

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-5-benzyloxyquinoline | C₁₆H₁₂BrNO | 314.18 | 1.0 | 1.0 |

| Arylboronic acid | ArB(OH)₂ | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |

| Sodium carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.0 | 2.0 |

| Toluene/Ethanol/Water (4:1:1) | - | - | 10 mL | - |

Procedure:

-

In a Schlenk flask, combine 4-bromo-5-benzyloxyquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (toluene/ethanol/water, 10 mL).

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

-

Wash with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 4-aryl-5-benzyloxyquinoline.

B. Heck Reaction: Synthesis of 4-Alkenyl-5-benzyloxyquinolines

The Heck reaction enables the coupling of the aryl bromide with an alkene to form a new C-C bond with the creation of a substituted alkene.[7][8]

Protocol 3: Heck Reaction of 4-Bromo-5-benzyloxyquinoline

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-5-benzyloxyquinoline | C₁₆H₁₂BrNO | 314.18 | 1.0 | 1.0 |

| Alkene (e.g., Styrene) | C₈H₈ | 104.15 | 1.5 | 1.5 |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | C₂₁H₂₁P | 304.37 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.0 | 2.0 |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 10 mL | - |

Procedure:

-

To a sealed tube, add 4-bromo-5-benzyloxyquinoline (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

-

Evacuate and backfill with an inert gas.

-

Add anhydrous acetonitrile (10 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

-

Seal the tube and heat the mixture to 100 °C for 12-16 hours.

-

Cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography to obtain the 4-alkenyl-5-benzyloxyquinoline.

C. Sonogashira Coupling: Synthesis of 4-Alkynyl-5-benzyloxyquinolines

The Sonogashira coupling is a reliable method for the synthesis of aryl-alkyne linkages.[9][10]

Protocol 4: Sonogashira Coupling of 4-Bromo-5-benzyloxyquinoline

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-5-benzyloxyquinoline | C₁₆H₁₂BrNO | 314.18 | 1.0 | 1.0 |

| Terminal Alkyne | R-C≡CH | - | 1.3 | 1.3 |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 0.03 |

| Copper(I) iodide (CuI) | CuI | 190.45 | 0.06 | 0.06 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - |

Procedure:

-

In a Schlenk flask, dissolve 4-bromo-5-benzyloxyquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in degassed THF (10 mL).

-

Add triethylamine (3.0 mmol) and the terminal alkyne (1.3 mmol).

-

Stir the reaction mixture at room temperature for 8-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through Celite® and concentrate.

-

Purify the crude product by column chromatography to yield the 4-alkynyl-5-benzyloxyquinoline.

D. Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-benzyloxyquinolines

This reaction is a premier method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.[11][12]

Protocol 5: Buchwald-Hartwig Amination of 4-Bromo-5-benzyloxyquinoline

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-5-benzyloxyquinoline | C₁₆H₁₂BrNO | 314.18 | 1.0 | 1.0 |

| Amine | R¹R²NH | - | 1.2 | 1.2 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |

| Toluene | C₇H₈ | 92.14 | 10 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add 4-bromo-5-benzyloxyquinoline (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill with an inert gas.

-

Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol).

-

Heat the reaction mixture to 110 °C for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Concentrate the filtrate and purify by column chromatography to afford the 4-amino-5-benzyloxyquinoline derivative.

E. Cyanation: Synthesis of 4-Cyano-5-benzyloxyquinoline

The introduction of a nitrile group opens up a wide array of subsequent chemical transformations.

Protocol 6: Cyanation of 4-Bromo-5-benzyloxyquinoline

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-5-benzyloxyquinoline | C₁₆H₁₂BrNO | 314.18 | 1.0 | 1.0 |

| Zinc cyanide (Zn(CN)₂) | Zn(CN)₂ | 117.44 | 0.6 | 0.6 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.025 | 0.025 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | 0.05 | 0.05 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 5 mL | - |

Procedure:

-

In a glovebox, charge a vial with 4-bromo-5-benzyloxyquinoline (1.0 mmol), zinc cyanide (0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), and dppf (0.05 mmol).

-

Add anhydrous DMF (5 mL).

-

Seal the vial and heat to 120 °C for 6-12 hours.

-

Cool the reaction mixture, dilute with ethyl acetate, and filter.

-

Wash the organic phase with aqueous ammonia and then brine.

-

Dry over sodium sulfate, concentrate, and purify by column chromatography to yield 4-cyano-5-benzyloxyquinoline.

Stage 3: Deprotection of the 5-Benzyloxy Group

The final step is the removal of the benzyl protecting group to unveil the desired 4-substituted-quinolin-5-ol. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[1]

Protocol 7: Debenzylation via Catalytic Hydrogenolysis

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) |

| 4-Substituted-5-benzyloxyquinoline | - | - | 1.0 |

| Palladium on carbon (10% Pd/C) | - | - | 10 mol % |

| Methanol (MeOH) or Ethyl Acetate (EtOAc) | CH₄O or C₄H₈O₂ | - | 20 mL |

| Hydrogen gas (H₂) | H₂ | 2.02 | 1 atm (balloon) |

Procedure:

-

Dissolve the 4-substituted-5-benzyloxyquinoline (1.0 mmol) in methanol or ethyl acetate (20 mL) in a round-bottom flask.

-

Carefully add 10% palladium on carbon (10 mol % by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final 4-substituted-quinolin-5-ol, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The protocols outlined in this application note provide a robust and versatile framework for the palladium-catalyzed functionalization of 4-bromoquinolin-5-ol. The key to success lies in the strategic protection of the 5-hydroxyl group, which enables a wide range of powerful cross-coupling reactions to be performed with high efficiency and selectivity. By following these detailed procedures, researchers can unlock the synthetic potential of this valuable building block for the discovery and development of novel molecules with diverse applications.

References

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

-

Benzyl Ethers. Organic Chemistry Portal. [Link]

-

The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

-

Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

-

Benzyl Protection. Common Organic Chemistry. [Link]

-

Protection and Deprotection. CEM Corporation. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Palladium-Catalyzed Reactions. MDPI. [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

-

Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry. [Link]

-

Removal of Dde and ivDde Protecting Groups. Aapptec. [Link]

-

Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. ResearchGate. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

-

47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. [Link]

-

Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem. [Link]

-

Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. National Institutes of Health. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. The Royal Society of Chemistry. [Link]

-

Suzuki Coupling Mechanism. YouTube. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]

-

Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

-

Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... ResearchGate. [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B [mdpi.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Characterization and Protocol for 4-Bromoquinolin-5-ol as a Fluorescent Metal Ion Probe

This Application Note is structured as a high-level technical guide for the evaluation and deployment of 4-Bromoquinolin-5-ol (CAS: 1261492-07-2) as a fluorescent probe.[1]

Note on Chemical Identity: While 8-hydroxyquinoline (8-HQ) derivatives are the industry standard for metal chelation (due to the N,O-bidentate binding pocket), the 5-hydroxyquinoline (5-HQ) scaffold represents a distinct class of fluorophores.[1] The 4-bromo substituent introduces a heavy atom effect and electronic modulation. This protocol addresses the specific characterization of this 5-isomer, hypothesizing its utility as a reaction-based probe or an aggregation-induced emission (AIE) sensor, distinct from classical chelation.[1]

Introduction & Mechanistic Basis[1][2][3][4]

The quinoline scaffold is ubiquitous in fluorescence sensing.[1] While 8-hydroxyquinoline functions via direct N,O-chelation (forming a stable 5-membered ring), 4-Bromoquinolin-5-ol presents a unique topology.[1] The hydroxyl group at position 5 and the nitrogen at position 1 are geometrically distant, preventing classical monomeric bidentate chelation.[1]

Therefore, this probe likely operates via one of three advanced mechanisms:

-

Intermolecular Assembly (AIE): Metal bridging between the Nitrogen of one molecule and the Hydroxyl of another, leading to fluorescent aggregates.[1]

-

Reaction-Based Sensing (Chemodosimeter): The ortho-positioned Bromine (position 4) and Hydroxyl (position 5) create a reactive site.[1] Certain thiophilic metals (e.g., Hg²⁺) or Lewis acids (Cu²⁺) may induce hydrolysis or displacement of the bromine, restoring fluorescence by eliminating the heavy-atom quenching effect.[1]

-

Electronic Modulation (ICT): Binding of a metal to the pyridine nitrogen modulates Intramolecular Charge Transfer (ICT) from the 5-OH donor, resulting in a solvatochromic shift.[1]

Structural Logic[1]

-

Fluorophore: 5-Hydroxyquinoline (Blue/Green emission).[1]

-

Quencher/Modulator: 4-Bromo substituent (Heavy atom effect promotes intersystem crossing, typically reducing quantum yield; removal or rigidification restores fluorescence).[1]

-

Target Ions: Primarily Zn²⁺ (turn-on via rigidification), Cu²⁺ (turn-off via paramagnetic quenching), or Hg²⁺ (reaction-based dehalogenation).[1]

Experimental Workflow

The following workflow describes the validation of 4-Bromoquinolin-5-ol. All steps must be performed under low-light conditions to prevent photobleaching.[1]

Caption: Step-by-step workflow for characterizing the fluorescent response of 4-Bromoquinolin-5-ol to metal ions.

Detailed Protocols

Stock Solution Preparation

Objective: Create a stable, precipitation-free stock.

-

Reagent: 4-Bromoquinolin-5-ol (MW ≈ 224.05 g/mol ).[1]

-

Solvent: Analytical grade DMSO (Dimethyl sulfoxide).[1]

-

Protocol:

-

Weigh 2.24 mg of probe.[1]

-

Dissolve in 1.0 mL DMSO to yield a 10 mM stock.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store at -20°C in an amber vial. Shelf life: ~3 months.

-

Spectral Characterization & Metal Screening

Objective: Identify which metal ion induces a spectral response.

-

Buffer: 10 mM HEPES or PBS (pH 7.4), containing 1% DMSO to maintain solubility.

-

Procedure:

-

Dilute stock to 10 µM in the buffer (3 mL cuvette).

-

Record UV-Vis Absorbance (200–600 nm) and Fluorescence Emission (Excitation at λ_max, typically ~360 nm; Scan 400–650 nm).[1]

-

Add Metal Ions: Add 10 equivalents (100 µM) of metal salts (ZnCl₂, CuCl₂, FeCl₃, HgCl₂, MgCl₂, etc.) individually to separate aliquots.

-

Incubate for 5 minutes.

-

Record spectra.[1] Look for Hyperchromic (intensity increase) or Bathochromic (red-shift) changes.[1]

-

Titration Protocol (Kd Determination)

For the metal ion showing the highest response (e.g., Zn²⁺):

-

Prepare a 10 µM probe solution (2 mL).[1]

-

Titrate with small aliquots (0.5 – 1.0 µL) of a concentrated metal stock (e.g., 10 mM Zn²⁺).

-

Record emission spectrum after each addition until saturation (plateau) is reached.[1]

-

Self-Validation: Plot

vs. [Metal]. The curve should fit a 1:1 or 1:2 binding isotherm.

Data Analysis & Visualization

Quantitative Summary Table

Use the following template to report findings.

| Parameter | Description | Formula / Method |

| Excitation/Emission Maxima | Derived from spectral scan | |

| Stokes Shift | Energy difference between absorption and emission | |

| Quantum Yield ( | Efficiency of fluorescence | |

| LOD | Limit of Detection | |

| Dissociation Constant | Benesi-Hildebrand Plot or Non-linear fit |

Binding Mechanism Diagram

The following diagram illustrates the potential binding modes for a 5-hydroxyquinoline derivative.

Caption: Proposed activation pathways. Unlike 8-HQ, 5-HQ derivatives likely rely on ICT modulation or reaction-based dehalogenation rather than bidentate chelation.[1]

Critical Troubleshooting (Self-Validating Systems)

-

Solubility Check: If the baseline absorbance increases across all wavelengths (baseline lift), the probe is precipitating.[1] Action: Increase DMSO content to 5-10% or add a surfactant (e.g., CTAB).

-

Reversibility Test: To confirm sensing is non-destructive (supramolecular), add 5 equivalents of EDTA to the metal-probe complex.[1]

-

pH Sensitivity: Hydroxyquinolines are pH-sensitive (pKa ~8-9 for the phenolic OH).[1] Ensure buffer pH is stable (7.2–7.4) to distinguish metal binding from deprotonation effects.[1]

References

-

Li, L., et al. (2022).[1] "Recent Progress in Fluorescent Probes For Metal Ion Detection." Frontiers in Chemistry. Link

-

Albrecht, M., et al. (2020).[1] "Cyclometallated iridium(III)-5-bromo-8-quinolinol complexes." Inorganic Chemistry Communications. Link[1][2][3]

-

Xu, Z., & Xu, L. (2016).[1] "Fluorescent probes for the detection of metal ions in biological systems." Chemical Society Reviews.[1][4] (Foundational text on quinoline mechanisms).

-

BLD Pharm. (2024).[1] "Product Analysis: 4-Bromoquinolin-5-ol (CAS: 1261492-07-2)."[1][5][6][7][8][9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 114224-26-9|4-Bromo-1H-indol-3-ol|BLD Pharm [bldpharm.com]

- 6. 57798-00-2|8-Bromoquinoline-4-ol|BLD Pharm [bldpharm.com]

- 7. 1784957-23-8|4-Bromoisoquinolin-8-ol|BLD Pharm [bldpharm.com]

- 8. 651310-41-7|4-Bromoisoquinolin-5-ol|BLD Pharm [bldpharm.com]

- 9. 1802168-61-1|4-Bromoquinoline-6,7-diol|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Bromoquinolin-5-ol Synthesis

Welcome to the technical support center for the synthesis of 4-Bromoquinolin-5-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can make informed, data-driven decisions in your laboratory.

Introduction: The Synthetic Challenge

4-Bromoquinolin-5-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis presents a significant challenge that can be a source of frustration for researchers. A common misconception is to attempt a direct electrophilic bromination of 5-hydroxyquinoline. Due to the electronic properties of the quinoline scaffold, this approach is mechanistically disfavored for substitution at the C-4 position. The pyridine ring is electron-deficient, deactivating it towards electrophilic attack, while the hydroxyl group strongly activates the ortho and para positions on the benzene ring (C-6 and C-8).[1][2]

The most reliable and established route involves starting with a quinoline scaffold that already possesses a functional group at the C-4 position which can be readily converted to a bromide. The conversion of a hydroxyl group using phosphorus-based reagents is a robust and well-documented method for this transformation.[3] This guide will focus on troubleshooting and optimizing this specific, field-proven pathway.

Core Synthesis and Mechanism

The recommended synthetic pathway is the conversion of 4-hydroxyquinolin-5-ol (also known as quinolin-4,5-diol) to 4-Bromoquinolin-5-ol.

Reaction Scheme: 4-hydroxyquinolin-5-ol + POBr₃ → 4-Bromoquinolin-5-ol

The mechanism involves the activation of the C-4 hydroxyl group by the phosphorus oxybromide (POBr₃). The oxygen atom of the hydroxyl (or its tautomeric quinolone form) acts as a nucleophile, attacking the electrophilic phosphorus atom. This transforms the hydroxyl into an excellent leaving group, which is subsequently displaced by a bromide ion in a nucleophilic substitution reaction to yield the final product.

Caption: General workflow for the synthesis of 4-Bromoquinolin-5-ol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Q1: My reaction yield is very low, or the reaction stalls completely. What are the primary causes?

This is the most frequent issue and typically points to problems with reagents or reaction conditions.

-

Expertise & Experience: The success of this reaction is critically dependent on the potency of the phosphorus reagent and the complete exclusion of water. Phosphorus oxybromide (POBr₃) and similar reagents like phosphorus tribromide (PBr₃) are highly reactive towards moisture. Even trace amounts of water will consume the reagent, rendering it ineffective for activating the hydroxyl group and leading to incomplete conversion.[3]

-

Troubleshooting Steps:

-

Reagent Quality: Use a freshly opened bottle of POBr₃ or PBr₃. If the reagent is old, it may have degraded. Consider purifying it by distillation if you suspect contamination.

-

Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. A reaction performed under an inert atmosphere (e.g., dry nitrogen or argon) will consistently give better results by preventing atmospheric moisture from entering the reaction.[3]

-

Reaction Temperature: This conversion requires thermal energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the starting material and product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and time.

-

Stoichiometry: Using an insufficient amount of the brominating agent is a common cause of incomplete reactions. A slight excess is often beneficial.

-

| Parameter | Recommendation | Rationale |

| POBr₃ Stoichiometry | 1.2 - 2.0 equivalents | Ensures complete consumption of starting material. |

| Temperature | 80 - 100 °C (Solvent Dependent) | Provides sufficient activation energy without causing degradation. |

| Reaction Time | 2 - 6 hours | Typically sufficient for completion; monitor by TLC. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reagent quenching by atmospheric moisture. |

Q2: I'm observing a lot of dark, tarry byproducts and my desired product is difficult to isolate. How can I improve the reaction's cleanliness?

The formation of intractable tars is usually a sign of decomposition, often caused by overly harsh conditions or impurities.

-

Expertise & Experience: The key is control. The reaction of POBr₃ with the hydroxyl groups is exothermic. Adding the reagent too quickly to a concentrated solution can create localized "hot spots" where the temperature spikes, causing decomposition. The order of addition also matters.

-

Troubleshooting Steps:

-

Controlled Reagent Addition: Add the solid POBr₃ portion-wise to the solution of 4-hydroxyquinolin-5-ol in your solvent at room temperature or while cooling in an ice bath. This allows for better dissipation of the heat generated.

-

Solvent Choice: While the reaction can be run neat, using a high-boiling, anhydrous solvent like acetonitrile or N,N-Dimethylformamide (DMF) can help moderate the reaction temperature and improve solubility.[3]

-

Purity of Starting Material: Ensure your 4-hydroxyquinolin-5-ol is pure. Impurities from its synthesis can often act as catalysts for decomposition under the strong acidic conditions generated in this reaction.

-

Caption: Simplified mechanism of hydroxyl to bromide conversion.

Q3: My work-up is messy and I'm losing significant product during extraction and neutralization. What is a more robust procedure?

A systematic and patient work-up is crucial for maximizing isolated yield.

-

Trustworthiness: A self-validating work-up protocol involves careful control of temperature and pH. Rushing these steps is a false economy.

-

Recommended Work-up Protocol:

-

Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will hydrolyze any remaining phosphorus reagent and precipitate the crude product.[3][4] Safety Note: This step is highly exothermic and will release HBr gas; perform in a well-ventilated fume hood.

-

Neutralization: The resulting aqueous slurry will be very acidic. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium hydroxide until the pH reaches ~7-8.[3] This step is critical. At low pH, your product may remain protonated and water-soluble. At very high pH, the phenolic hydroxyl at C-5 can be deprotonated, also increasing water solubility. A neutral pH ensures the product is in its least soluble form.

-

Isolation/Extraction:

-

If a solid precipitates, it can be collected by vacuum filtration, washed thoroughly with cold water, and then dried.

-

If no solid forms, or to recover dissolved product, extract the neutralized aqueous mixture multiple times with an organic solvent like ethyl acetate or dichloromethane.[3]

-

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Q4: What are the best methods for purifying the final product?

Even with a clean reaction, purification is necessary to remove trace impurities and any unreacted starting material.

-

Authoritative Grounding: Standard chromatographic and recrystallization techniques are highly effective for this class of compounds.[1][4]

-

Purification Strategies:

-

Silica Gel Column Chromatography: This is the most common and effective method.

-

Stationary Phase: Silica gel (230-400 mesh).

-